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molecular formula C10H9FO2 B1310189 3-Fluoro-4-methylcinnamic acid CAS No. 261951-72-8

3-Fluoro-4-methylcinnamic acid

Cat. No. B1310189
M. Wt: 180.17 g/mol
InChI Key: DVZABKDWMCAVGE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742116B2

Procedure details

To a solution of 10.0 g (55.5 mmol) of 3-fluoro-4-methyl-cinnamic acid in 80 ml of acetone were subsequently added at 0° C. 6.74 g (66.6 mmol) of triethylamine in 10 ml of acetone followed by 7.83 g (72.2 mmol) of ethyl chloroformate. After stirring for 2 h at 0 to 5° C., a solution of 4.0 g (61.1 mmol) of sodium azide in 9.5 ml of water was added. After stirring for 1 additional h the reaction mixture was poured onto 200 ml of ice water and extracted twice with chloroform. The organic phase was dried over magnesium sulfate, 40 ml diphenylether were added and the chloroform was cautiously removed in vacuo. The residue was then added dropwise into 50 ml of diphenylether, which had been preheated to 245° C. After complete addition it was stirred for another 1 h at 230-250° C. After cooling down to 150° C. the reaction mixture was poured into 270 ml of heptane and after further cooling in an ice bath the precipitated product was filtered by suction and 4.1 g 6-fluoro-7-methyl-2H-isoquinolin-1-one were obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.74 g
Type
reactant
Reaction Step Two
Quantity
7.83 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
9.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[CH3:13])[CH:5]=[CH:6]C(O)=O.C([N:16]([CH2:19]C)CC)C.ClC(OCC)=[O:23].[N-]=[N+]=[N-].[Na+]>CC(C)=O.O>[F:1][C:2]1[CH:3]=[C:4]2[C:10](=[CH:11][C:12]=1[CH3:13])[C:19](=[O:23])[NH:16][CH:6]=[CH:5]2 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC(=O)O)C=CC1C
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
6.74 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
7.83 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
9.5 mL
Type
solvent
Smiles
O
Step Five
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at 0 to 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 additional h the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate, 40 ml diphenylether
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the chloroform was cautiously removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was then added dropwise into 50 ml of diphenylether, which
CUSTOM
Type
CUSTOM
Details
had been preheated to 245° C
ADDITION
Type
ADDITION
Details
After complete addition it
STIRRING
Type
STIRRING
Details
was stirred for another 1 h at 230-250° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to 150° C. the reaction mixture
ADDITION
Type
ADDITION
Details
was poured into 270 ml of heptane
TEMPERATURE
Type
TEMPERATURE
Details
after further cooling in an ice bath the precipitated product
FILTRATION
Type
FILTRATION
Details
was filtered by suction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C2C=CNC(C2=CC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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